molecular formula C16H22N2O5 B2854705 ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 52815-80-2

ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Cat. No.: B2854705
CAS No.: 52815-80-2
M. Wt: 322.361
InChI Key: BPYHAHUNNXMBSI-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a synthetic intermediate frequently employed in peptide and medicinal chemistry. Its structure features a benzoate ester core substituted at the 4-position with a glycyl amine moiety, where the amine is protected by a tert-butoxycarbonyl (Boc) group. This Boc protection strategy is critical for preventing undesired side reactions during multi-step syntheses, particularly in the construction of peptide bonds .

The compound is synthesized via a multi-step process involving the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with a Boc-protected amine, followed by ester reduction and oxidation to yield key intermediates (Fig. 3 in ) . Its utility lies in its stability under basic conditions and ease of deprotection under acidic conditions, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

ethyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-5-22-14(20)11-6-8-12(9-7-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYHAHUNNXMBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Glycine (1.0 equiv) is suspended in a 1:1 mixture of dioxane and water.
  • Di-tert-butyl dicarbonate (1.2 equiv) is added dropwise at 0°C.
  • The pH is maintained at 8–9 using 4N NaOH.
  • After 12 h at 25°C, the mixture is acidified to pH 2–3 with HCl, extracted with ethyl acetate, and concentrated.

Yield : 85–92%.

Critical Parameters

  • Base selection : Aqueous NaOH minimizes racemization compared to organic bases.
  • Solvent system : Dioxane/water enhances Boc-anhydride solubility while preventing glycine precipitation.

Coupling to Ethyl 4-Aminobenzoate

The amide bond formation between N-Boc-glycine and ethyl 4-aminobenzoate is achieved via activating agents.

Carbodiimide-Mediated Coupling

  • N-Boc-glycine (1.0 equiv) and ethyl 4-aminobenzoate (1.1 equiv) are dissolved in dry DCM.
  • EDCl (1.2 equiv) and HOBt (1.2 equiv) are added at 0°C.
  • The reaction proceeds for 6–8 h at 25°C.
  • Workup includes washing with NaHCO₃, brine, and drying over Na₂SO₄.

Yield : 78–84%.

Uronium Salt Activation

Using HATU (1.1 equiv) in DMF with DIPEA (2.5 equiv) at 0°C for 4 h improves yields to 88–93% but requires rigorous purification to remove DMF.

Alternative Industrial-Scale Approaches

One-Pot Protection-Coupling Sequence

A streamlined method combines Boc protection and coupling:

  • Glycine, ethyl 4-aminobenzoate, and Boc₂O (1.5 equiv) are reacted in THF with DMAP (0.1 equiv).
  • After 24 h at 50°C, the mixture is filtered and crystallized from ethanol/water.

Yield : 70–75% (lower due to competing ester hydrolysis).

Enzymatic Coupling

Lipase-catalyzed amidation in tert-butanol at 40°C achieves 65% yield but suffers from scalability issues.

Purification and Characterization

  • Crystallization : Ethyl acetate/n-hexane (1:3) affords white crystals (mp 112–114°C).
  • Chromatography : Silica gel (EtOAc/hexane, 1:4) resolves residual starting materials.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.44 (s, 9H, Boc), 4.32 (q, 2H, J=7.1 Hz, OCH₂), 6.92 (d, 2H, J=8.5 Hz, ArH), 7.98 (d, 2H, J=8.5 Hz, ArH).
    • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
EDCl/HOBt 78–84 95–98 High $$
HATU/DIPEA 88–93 97–99 Moderate $$$$
One-Pot 70–75 90–92 High $
Enzymatic 65 85–88 Low $$$

Challenges and Optimization

  • Steric Hindrance : The Boc group slows coupling kinetics; HATU outperforms EDCl in such cases.
  • Ester Hydrolysis : Basic conditions during workup may cleave the ethyl ester. Acidic quenches (pH 4–5) mitigate this.
  • Solvent Selection : DCM minimizes side reactions vs. DMF, which complicates solvent removal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Deprotection: The N-tert-butoxycarbonyl group can be removed using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: TFA or oxalyl chloride in methanol.

    Substitution: Nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

    Hydrolysis: Produces 4-aminobenzoic acid and glycine derivatives.

    Deprotection: Yields the free amine derivative.

    Substitution: Forms substituted aromatic derivatives.

Scientific Research Applications

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Boc group provides stability and protection during these interactions, which can be selectively removed to activate the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The target compound shares structural motifs with several analogs, differing primarily in substituents and protecting groups. A comparative overview is provided in Table 1.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Average Mass Key Functional Groups Notable Substituents Reference
Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate Not explicitly provided* ~350–370† Boc-protected glycyl amine, benzoate ester 4-position substitution
Ethyl 2-({N-[(4-acetamidophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate C26H27N3O7S 525.576 Sulfonyl, acetamido, methoxyphenyl 2-position substitution, sulfonyl linkage
Ethyl 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate C26H28N2O6S 496.578 Sulfonyl, ethoxy, methylphenyl 2-position substitution, ethoxy group
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate C14H18N2O4 278.31‡ Boc-protected carbamimidoyl 4-position carbamimidoyl

*Molecular formula inferred from synthesis in .
†Estimated based on analogs.
‡Calculated from formula in .

Key Observations:

Substitution Position : The target compound is substituted at the 4-position of the benzoate ring, whereas analogs in and feature 2-position substitutions. This positional difference can influence steric effects and molecular interactions in biological systems .

Protecting Groups: The Boc group in the target compound contrasts with sulfonyl and aryl groups in analogs.

Polarity and Solubility : The acetamido group in ’s compound (C26H27N3O7S) enhances polarity and hydrogen-bonding capacity, whereas the ethoxy group in ’s analog (C26H28N2O6S) increases lipophilicity .

Mass Spectrometry and Analytical Data

  • The target compound’s exact mass remains unspecified in the evidence, but analogs in (525.576 Da) and (496.578 Da) illustrate how substituents like sulfonyl groups significantly increase molecular weight. This has implications for mass spectrometry-based identification and pharmacokinetic properties .

Biological Activity

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate (CAS Number: 52815-80-2) is a synthetic compound with a complex structure that includes functional groups such as esters, amides, and carbamates. This article delves into the biological activity of this compound, exploring its biochemical properties, cellular effects, molecular mechanisms, and potential applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO5
  • Molecular Weight : 305.36 g/mol
  • Functional Groups : Includes an ester (ethyl), an amide (glycyl), and a tert-butoxycarbonyl (Boc) protective group.

This compound has shown potential in various biochemical studies:

  • Enzyme Interactions : Preliminary studies indicate that this compound can interact with different enzymes, potentially inhibiting or activating specific pathways. This interaction is crucial for understanding its role in metabolic processes.
  • Cellular Effects : The compound appears to influence cell function by modulating signaling pathways and gene expression. Research suggests that it may alter cellular metabolism, impacting growth and differentiation.

Molecular Mechanisms

The biological activity of this compound is believed to be mediated through several molecular mechanisms:

  • Binding Interactions : The compound likely binds to various biomolecules, leading to changes in enzyme activity and gene expression. This binding can result in either inhibition or activation of target proteins, which is essential for its therapeutic potential.
  • Metabolic Pathways : It is hypothesized that the compound interacts with metabolic enzymes, potentially affecting the levels of key metabolites. This interaction could alter metabolic flux within cells, contributing to its biological effects.

In Vitro Studies

In laboratory settings, this compound has been evaluated for its effects on cell lines:

  • Cell Proliferation : Studies have indicated that varying concentrations of the compound can either promote or inhibit cell proliferation depending on the dosage used. This suggests a dose-dependent response that could be harnessed for therapeutic applications.
  • Gene Expression : Analysis using quantitative PCR has shown that treatment with this compound alters the expression levels of genes involved in cell cycle regulation and apoptosis, indicating its potential as a modulator of cellular processes.

Animal Studies

Preliminary animal model studies have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound:

  • Dosage Effects : The biological response varied significantly with dosage; lower doses tended to promote beneficial effects such as enhanced recovery from injury, while higher doses raised concerns about toxicity.
  • Metabolic Impact : In vivo studies have shown alterations in metabolic markers following administration of the compound, suggesting it may influence energy metabolism and lipid profiles in animals.

Applications in Research and Medicine

This compound holds promise in several fields:

  • Medicinal Chemistry : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents aimed at specific diseases, particularly those involving metabolic dysregulation.
  • Biochemical Research : The compound is useful in studying enzyme-substrate interactions and protein modifications, providing insights into fundamental biological processes .

Q & A

Q. What are the key synthetic strategies for preparing ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step sequence: (i) Protection of the amino group : Glycine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to form N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) . (ii) Coupling reaction : Boc-Gly-OH is activated via carbodiimide reagents (e.g., EDC/HOBt) and coupled to ethyl 4-aminobenzoate. Solvent choice (DMF or DCM) and temperature (0–25°C) critically impact coupling efficiency . (iii) Deprotection : Trifluoroacetic acid (TFA) in DCM selectively removes the Boc group if further functionalization is required .
  • Key Optimization : Monitor reaction progress via TLC or LC-MS to minimize side products like over-coupled dimers.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of: (i) Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and ester moiety (δ ~4.3 ppm for –OCH₂CH₃) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ for C₁₆H₂₂N₂O₅: 322.1528) .
    (ii) Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in spectroscopic data during structural elucidation of derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NOE correlations or splitting patterns) may arise from conformational flexibility or rotamers. Strategies include: (i) Variable-Temperature NMR : Identify dynamic processes by acquiring spectra at 25°C to 60°C . (ii) X-ray Crystallography : Resolve ambiguities by crystallizing the compound (e.g., using vapor diffusion with ethyl acetate/hexane) . (iii) DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .

Q. How can researchers optimize the stability of this compound under varying pH conditions for biological assays?

  • Methodological Answer : (i) pH-Dependent Stability Studies :
  • Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
  • Monitor degradation via HPLC. Boc groups are labile under acidic conditions (pH <3), while ester hydrolysis dominates at alkaline pH (>8) .
    (ii) Stabilization Strategies :
  • Use lyophilization for long-term storage (-20°C, inert atmosphere).
  • For aqueous assays, employ cyclodextrin encapsulation or PEGylation to reduce hydrolysis .

Q. What strategies mitigate side reactions during functionalization of this compound for SAR studies?

  • Methodological Answer : Common side reactions include ester hydrolysis and Boc deprotection. Mitigation involves: (i) Selective Deprotection : Use TFA/DCM (1:4 v/v) for Boc removal without cleaving the ethyl ester . (ii) Protecting Group Alternatives : Replace Boc with acid-stable groups (e.g., Fmoc) if subsequent steps require acidic conditions . (iii) Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10 minutes at 100°C) to minimize degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results between in vitro and cellular models for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. (i) Permeability Assessment : Use Caco-2 monolayer assays or PAMPA to evaluate passive diffusion . (ii) Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify degradation products . (iii) Prodrug Design : Introduce lipophilic moieties (e.g., tert-butyl esters) to enhance membrane penetration .

Structural and Functional Insights

Q. What computational tools predict the binding affinity of this compound derivatives to target enzymes?

  • Methodological Answer : (i) Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., HDACs or kinases). Focus on hydrogen bonding with the glycine-amino group and steric fit of the benzoate . (ii) MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes . (iii) Free Energy Perturbation (FEP) : Calculate ΔΔG for modifications (e.g., replacing Boc with acetyl) to prioritize synthetic targets .

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